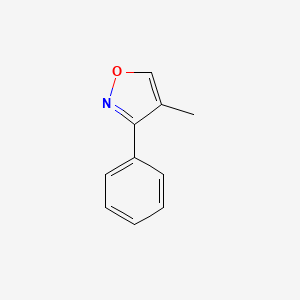
Copper, bis(salicylato)-, tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis(salicylato)-, tetrahydrate is a coordination compound where copper is complexed with salicylic acid ligands and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper, bis(salicylato)-, tetrahydrate can be synthesized by reacting basic copper carbonate or copper hydroxide with salicylic acid. The reaction typically involves dissolving salicylic acid in water, followed by the addition of basic copper carbonate or copper hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, bis(salicylato)-, tetrahydrate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: The copper center can also be reduced, affecting the overall structure of the complex.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) complexes .
Applications De Recherche Scientifique
Copper, bis(salicylato)-, tetrahydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme mimetics.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other copper-based compounds.
Mécanisme D'action
The mechanism of action of Copper, bis(salicylato)-, tetrahydrate involves its interaction with biological molecules and enzymes. The copper center can participate in redox reactions, influencing various biochemical pathways. Additionally, the salicylic acid ligands can interact with proteins and other biomolecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) salicylate: Similar in structure but lacks the tetrahydrate component.
Copper(II) acetate: Another copper complex with different ligands, leading to distinct chemical properties.
Copper(II) citrate: A copper complex with citrate ligands, used in different applications.
Uniqueness
Copper, bis(salicylato)-, tetrahydrate is unique due to its specific ligand arrangement and hydration state, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19025-98-0 |
|---|---|
Formule moléculaire |
C14H12CuO7 |
Poids moléculaire |
355.79 g/mol |
Nom IUPAC |
copper;2-hydroxybenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
Clé InChI |
CDSWUQNQSAXQHY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


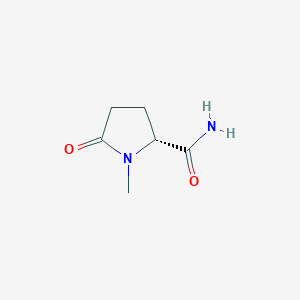
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
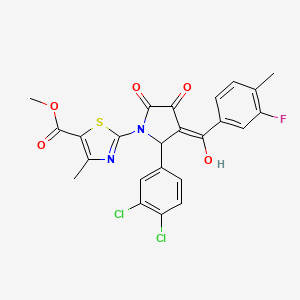
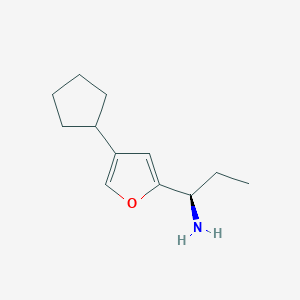
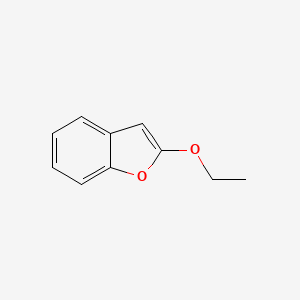
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

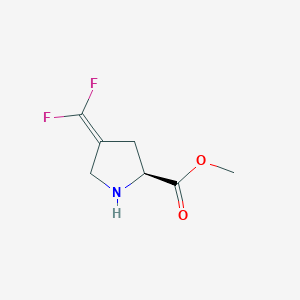
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
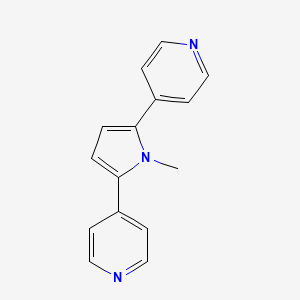

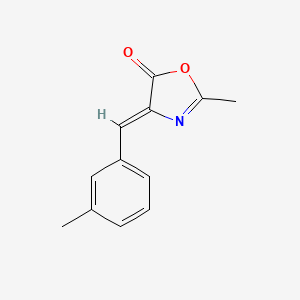
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
